4-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide
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Overview
Description
4-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group and a tetrahydrocarbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common route starts with the preparation of the tetrahydrocarbazole intermediate, which can be synthesized via the Fischer indole synthesis. This involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid .
The next step involves the sulfonation of the benzene ring, which can be achieved by reacting the methoxy-substituted benzene with chlorosulfonic acid to introduce the sulfonyl chloride group. This intermediate is then reacted with the tetrahydrocarbazole derivative to form the final sulfonamide compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and sulfonation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or sodium methoxide in the presence of a suitable electrophile.
Major Products
Oxidation: Formation of 4-hydroxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide.
Reduction: Formation of 4-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Potential use in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
1H-Carbazole, 2,3,4,9-tetrahydro-: A structurally related compound with similar biological activities.
Indole derivatives: Compounds with an indole nucleus that exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
4-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is known for its role in various therapeutic agents, making this compound a valuable target for drug development.
Properties
IUPAC Name |
4-methoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-25-15-7-9-16(10-8-15)26(23,24)21-13-14-6-11-20-18(12-14)17-4-2-3-5-19(17)22-20/h6-12,21-22H,2-5,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBMBNFZNIYORG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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